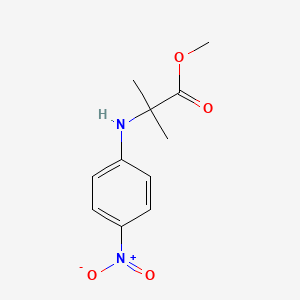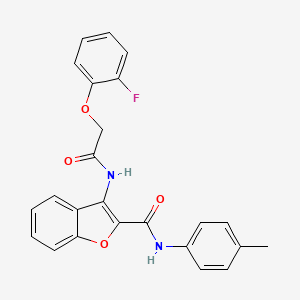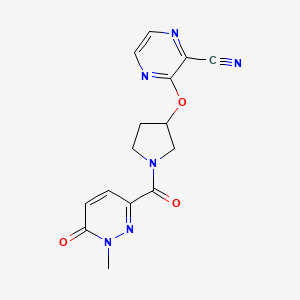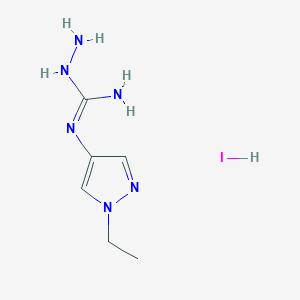![molecular formula C17H13ClN4O3 B2617493 N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2379995-34-1](/img/structure/B2617493.png)
N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide” is a compound that contains a triazole ring. Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been widely studied. For instance, a series of novel 1,2,4-triazole derivatives were synthesized through Cu (I) catalysed 1,3-dipolar cycloaddition of alkynes and organic azides . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The molecular structure of these compounds can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions of triazole derivatives have been studied extensively. For example, the conversion of the amino group in position 4 of the 1,2,4-triazole ring into a 4-methoxyphenylenamino group caused no change in the antimicrobial activity for a certain compound .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be determined by various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action
Future Directions
The discovery and development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . There is a need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Further investigations on this scaffold to harness its optimum antibacterial potential are needed .
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-12-2-4-14(5-3-12)22-9-13(20-21-22)8-19-17(23)11-1-6-15-16(7-11)25-10-24-15/h1-7,9H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOEXYNEPSWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)



![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2617426.png)
![2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole](/img/structure/B2617427.png)
![1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2617428.png)


